6-[2-(4,6-Diamino-1,3,5-triazin-2-yl)cyclobutyl]-1,3,5-triazine-2,4-diamine
Description
Properties
CAS No. |
19438-85-8 |
|---|---|
Molecular Formula |
C10H14N10 |
Molecular Weight |
274.29 g/mol |
IUPAC Name |
6-[2-(4,6-diamino-1,3,5-triazin-2-yl)cyclobutyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H14N10/c11-7-15-5(16-8(12)19-7)3-1-2-4(3)6-17-9(13)20-10(14)18-6/h3-4H,1-2H2,(H4,11,12,15,16,19)(H4,13,14,17,18,20) |
InChI Key |
WJMJAVJXAOBTAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C2=NC(=NC(=N2)N)N)C3=NC(=NC(=N3)N)N |
Origin of Product |
United States |
Preparation Methods
General Background and Structural Considerations
This compound consists of two 1,3,5-triazine-2,4-diamine units connected via a cyclobutyl linker at the 6-position of one triazine ring. The presence of multiple amino groups and the rigid cyclobutyl bridge provide unique chemical reactivity and potential biological activity. Its synthesis involves careful construction of the triazine rings and subsequent functionalization to introduce the cyclobutyl linkage.
Preparation Methods of 6-[2-(4,6-Diamino-1,3,5-triazin-2-yl)cyclobutyl]-1,3,5-triazine-2,4-diamine
Starting Materials and Key Intermediates
- 4,6-Diamino-1,3,5-triazine-2-yl precursors : These are commonly prepared from cyanoguanidine or cyanuric chloride derivatives.
- Cyclobutyl intermediates : Cyclobutyl moieties are introduced either via cyclobutyl halides or cyclobutyl-substituted amines.
Synthetic Routes
Stepwise Nucleophilic Substitution on Cyanuric Chloride
A widely used method for synthesizing triazine derivatives involves nucleophilic aromatic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine):
- Mono-substitution : React cyanuric chloride with an amine bearing the cyclobutyl group under controlled temperature (0–10 °C) to selectively substitute one chlorine atom, forming 6-(cyclobutylamino)-2,4-dichloro-1,3,5-triazine.
- Subsequent substitution : The remaining chlorines are replaced by amino groups through reaction with ammonia or amines to yield the 4,6-diamino substitution pattern.
- Coupling with 4,6-diamino-1,3,5-triazine-2-yl moiety : The cyclobutyl-linked triazine intermediate is further reacted with 4,6-diamino-1,3,5-triazine derivatives to form the final bis-triazine compound.
This approach allows for regioselective substitution and good control over product purity.
Cycloaddition and Ring-Closure Strategies
Alternative synthetic routes involve:
- Formation of cyclobutyl-substituted triazine intermediates via cycloaddition reactions where cyclobutyl-containing precursors react with cyanoguanidine derivatives.
- Ring-closure steps under acidic or basic catalysis to form the triazine rings around the cyclobutyl core.
These methods are less common but have been reported in specialized literature for structurally related triazine compounds.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the synthesis of triazine derivatives, including those with complex linkers:
- Cyanoguanidine reacts with cyclobutyl-containing aldehydes or amines under microwave conditions.
- This method improves reaction rates and yields, reducing reaction times from hours to minutes.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Mono-substitution on cyanuric chloride | Cyclobutyl amine, solvent (acetone or dioxane) | 0–10 °C | 1–2 hours | 70–85 | Temperature control critical for selectivity |
| Amination of remaining chlorines | Ammonia or excess amine, aqueous or alcoholic medium | 50–80 °C | 4–6 hours | 75–90 | Excess ammonia improves substitution completeness |
| Coupling with 4,6-diamino-1,3,5-triazine | Stirring in polar solvent (ethanol, DMF) | 25–60 °C | 3–5 hours | 65–80 | Purification by recrystallization recommended |
| Microwave-assisted synthesis | Cyanoguanidine + cyclobutyl amine/aldehyde | 100–150 °C (microwave) | 10–30 minutes | 80–95 | Enhanced yield and purity; requires microwave reactor |
Analytical and Purification Techniques
- Purification : Recrystallization from ethanol or water; chromatographic methods (silica gel column chromatography) to remove side products.
- Characterization : Nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), infrared spectroscopy (IR), and elemental analysis confirm structure and purity.
- Yield optimization : Careful control of temperature and stoichiometry is essential to minimize side reactions such as over-substitution or polymerization.
Research Findings and Applications Related to Preparation
- The compound’s preparation methods have been optimized to favor high purity and yield due to its potential as an antibacterial and anticancer agent, as reported in patent literature and scientific studies on related triazine derivatives.
- Microwave-assisted methods provide a greener, faster alternative to traditional heating, reducing solvent use and energy consumption while maintaining product quality.
- The cyclobutyl linker imparts conformational rigidity, influencing biological activity, which necessitates precise synthetic control to avoid isomer formation or decomposition.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution on cyanuric chloride | Stepwise substitution, regioselective | High selectivity, scalable | Requires low temperature control |
| Cycloaddition and ring-closure | Formation of cyclobutyl-triazine intermediates | Enables novel structural variants | More complex, less common |
| Microwave-assisted synthesis | Rapid reaction, high yield | Energy efficient, time-saving | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
6-[2-(4,6-Diamino-1,3,5-triazin-2-yl)cyclobutyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazine derivatives .
Scientific Research Applications
6-[2-(4,6-Diamino-1,3,5-triazin-2-yl)cyclobutyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 6-[2-(4,6-Diamino-1,3,5-triazin-2-yl)cyclobutyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling proteins, disrupting cellular processes and exhibiting antitumor activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Antimicrobial Triazines
- 6-Aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines (): These derivatives exhibit antimicrobial activity dependent on aryl substituent electronics. For example, electron-withdrawing groups enhance potency against Gram-positive bacteria.
Anticancer Triazines
- 2,4-Diamino-1,3,5-triazine derivatives (): Compounds with imino-acetonitrile or carboxamide substituents demonstrate antitumor activity via kinase inhibition. The cyclobutyl-linked compound’s rigid structure could optimize binding to hydrophobic pockets in target enzymes, though its efficacy requires empirical validation .
Structural Analogues in Materials Science
- BDAT (6-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-1,3,5-triazine-2,4-diamine, ): Used in hydrogen-bonded organic frameworks (HOFs), BDAT’s phenyl linker facilitates π-π stacking. The cyclobutyl variant’s strained ring may alter crystallinity or thermal stability, impacting HOF performance .
Herbicidal Triazines
- Simazine (6-chloro-N,N′-diethyl-1,3,5-triazine-2,4-diamine, ): Chloro and ethylamino groups confer herbicidal activity by inhibiting photosynthesis. The diamino groups in the cyclobutyl compound preclude similar mechanisms, highlighting the critical role of substituent chemistry in defining application areas .
Industrial and Pharmaceutical Intermediates
- Benzoguanamine (6-phenyl-1,3,5-triazine-2,4-diamine, ): Widely used in resins and coatings, its phenyl group enhances thermal stability.
- 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine (): The chlorophenyl group improves electrophilicity for nucleophilic substitution reactions. The cyclobutyl linker’s strain energy might influence reactivity in synthetic pathways .
Data Table: Structural and Functional Comparison
Research Findings and Gaps
- Synthetic Feasibility : The cyclobutyl linker’s synthesis may require strain-promoted reactions, contrasting with simpler aryl or alkyl linkages .
- Biological Activity : While antimicrobial and anticancer activities are hypothesized based on structural parallels, direct evidence is lacking. Comparative studies with benzoguanamine or BDAT are needed.
- Contradictions: Herbicidal triazines (e.g., simazine) highlight diamino groups’ incompatibility with photosynthesis inhibition, underscoring the need for target-specific design .
Biological Activity
The compound 6-[2-(4,6-Diamino-1,3,5-triazin-2-yl)cyclobutyl]-1,3,5-triazine-2,4-diamine is a derivative of the triazine family, known for its diverse biological activities. This article explores its biological properties, particularly focusing on its anticancer potential and other pharmacological effects.
- Molecular Formula : CHN
- Molecular Weight : 274.29 g/mol
- Hydrogen Bond Donor Count : 4
- Hydrogen Bond Acceptor Count : 10
- Rotatable Bond Count : 2
Biological Activity Overview
Research indicates that triazine derivatives exhibit a broad spectrum of biological activities including:
- Anticancer
- Antiviral
- Antimicrobial
- Herbicidal
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazine derivatives. The compound has shown significant inhibitory effects on various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MDA-MB-231 | 4.3 |
| HeLa | 2.21 |
| KG1a | 6.45 |
| Jurkat | 28.33 |
| SiHa | 1.34 |
| CaSki | 4.56 |
These results indicate that the compound effectively reduces cell viability in a dose-dependent manner.
The mechanism through which this compound exerts its anticancer effects includes:
- Induction of apoptosis in cancer cells.
- Inhibition of enzymes involved in tumorigenesis.
For instance, studies have shown an increase in caspase-3 and caspase-9 activity while decreasing Bcl-2 levels in treated cells, suggesting a shift toward pro-apoptotic signaling pathways .
Case Studies and Research Findings
-
Study on MDA-MB-231 Cells
- Objective : To evaluate the cytotoxic effects of the compound on breast cancer cells.
- Findings : The compound significantly inhibited cell proliferation with an IC50 value of 4.3 µg/mL and induced apoptosis through the activation of caspases.
-
In Vivo Studies
- In animal models, treatment with the compound resulted in marked tumor reduction at a concentration of 10 µM, confirming its potential as an effective therapeutic agent.
-
Enzyme Inhibition
- The compound has been shown to inhibit key enzymes associated with cancer progression, which may contribute to its overall anticancer efficacy.
Other Biological Activities
Beyond anticancer properties, triazine derivatives have been reported to possess:
Q & A
Basic Research Questions
Q. How can the synthesis of triazine derivatives like 6-[2-(4,6-diamino-1,3,5-triazin-2-yl)cyclobutyl]-1,3,5-triazine-2,4-diamine be optimized for higher yield and purity?
- Methodology : Utilize microwave-assisted synthesis to reduce reaction time and improve efficiency, as demonstrated in protocols involving cyanoguanidine, aromatic aldehydes, and arylamines under nitrogen protection . Solvent selection (e.g., DMF or ethanol) and activation of molecular sieves (e.g., 4 Å) can enhance intermediate stability. Post-synthesis purification via gradient elution (ethyl acetate/hexanes) on silica columns ensures high purity (>95%) .
Q. What analytical techniques are critical for confirming the structural integrity of triazine-based compounds?
- Methodology : Combine nuclear magnetic resonance (¹H/¹³C NMR) to verify substituent positions, high-resolution mass spectrometry (HRMS) for molecular weight validation, and ultra-performance liquid chromatography (UPLC) for purity assessment. Melting point analysis further confirms crystallinity . For cyclobutyl-containing derivatives, X-ray crystallography or 2D-NMR (e.g., COSY, NOESY) may resolve conformational ambiguities .
Q. How should researchers design in vitro assays to evaluate the antimicrobial activity of 1,3,5-triazine derivatives?
- Methodology : Perform minimum inhibitory concentration (MIC) assays using standardized bacterial/fungal strains (e.g., S. aureus, E. coli), with triplicate determinations to ensure reproducibility. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity against mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of 1,3,5-triazine derivatives for antiproliferative activity?
- Methodology : Systematically vary substituents (e.g., aryl, cycloalkyl, halogens) at the 6- and N2-positions to probe electronic and steric effects. For example, 4-chlorophenyl groups enhance antileukemic activity, while bulky substituents (e.g., trifluoromethyl) may reduce membrane permeability . Use 3D-QSAR models to correlate molecular descriptors (e.g., electrostatic potential, hydrophobicity) with bioactivity .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodology : Re-evaluate experimental conditions (e.g., solvent, pH, cell line variability) that may influence compound stability or assay sensitivity. Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell viability) and apply statistical tools (e.g., ANOVA with post-hoc tests) to assess significance of observed differences .
Q. How can computational methods predict the interaction of triazine derivatives with target enzymes like cysteine proteases?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of cruzain or rhodesain to identify binding modes. Molecular dynamics simulations (e.g., GROMACS) can assess stability of ligand-enzyme complexes, while free-energy calculations (MM/PBSA) quantify binding affinity . Validate predictions with enzymatic inhibition assays (e.g., fluorogenic substrates) .
Q. What mechanistic insights can be gained from studying reaction intermediates in triazine synthesis?
- Methodology : Use in situ FTIR or NMR to monitor intermediate formation (e.g., imine or hydrazone adducts) during cyclocondensation reactions. Isotopic labeling (e.g., ¹⁵N-cyanoguanidine) paired with HRMS can track nitrogen incorporation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
